molecular formula C16H25N3O2 B13595416 Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13595416
M. Wt: 291.39 g/mol
InChI Key: QDMNPCYMVUJNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, and the product is obtained through purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and piperidine moieties. This combination of features makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-14(17)9-13(10-18-11)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h9-10,12H,5-8,17H2,1-4H3

InChI Key

QDMNPCYMVUJNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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